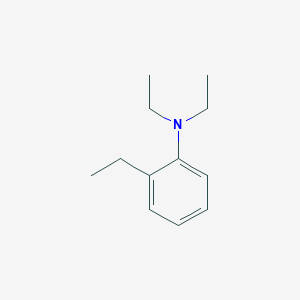

Triethylaniline

Description

Structure

3D Structure

Properties

CAS No. |

33881-72-0 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,N,2-triethylaniline |

InChI |

InChI=1S/C12H19N/c1-4-11-9-7-8-10-12(11)13(5-2)6-3/h7-10H,4-6H2,1-3H3 |

InChI Key |

IXCKOXLJNNFOCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1N(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methods for N,N-diethylaniline, a key intermediate in the production of various dyes, pharmaceuticals, and other specialty chemicals. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details various synthetic routes, including laboratory and industrial-scale processes, with a focus on experimental protocols and quantitative data to facilitate comparison and implementation.

Alkylation of Aniline (B41778) with Ethanol (B145695)

The direct N-alkylation of aniline with ethanol is a prevalent method for the synthesis of N,N-diethylaniline. This reaction can be performed under various conditions, typically involving high temperatures and pressures, and can be catalyzed by mineral acids or solid acid catalysts.

Liquid-Phase Alkylation with Acid Catalysis

In a common industrial approach, aniline is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the sequential ethylation of the amino group.

Experimental Protocol:

A mixture of aniline, ethanol, and sulfuric acid (in a molar ratio of approximately 1:3.5:0.1) is charged into a high-pressure autoclave. The reaction mixture is heated to 210-215°C, reaching a pressure of 3-3.3 MPa. The reaction is held at this temperature for about 4 hours. Following the reaction, the excess ethanol and the dimethyl ether byproduct are removed by distillation. The resulting alkylated mixture is then neutralized with a sodium hydroxide (B78521) solution. The organic layer is separated and purified by vacuum distillation to yield N,N-diethylaniline. A similar industrial process for the synthesis of N,N-dimethylaniline from aniline and methanol (B129727) reports a yield of up to 96%.

Gas-Phase Alkylation over Solid Acid Catalysts

Vapor-phase alkylation offers an alternative to liquid-phase methods, often operating at lower pressures and allowing for continuous processing. In this method, a vaporized stream of aniline and ethanol is passed over a heated solid acid catalyst. Various materials, including zeolites and metal oxides, have been investigated for this purpose.

The reaction of aniline with ethanol over an industrial niobic acid catalyst in a fixed-bed reactor at atmospheric pressure and temperatures between 220–260°C yields N-ethylaniline and N,N-diethylaniline consecutively[1]. Similarly, studies on the vapor-phase alkylation of aniline with ethanol over HY and ultrastable Y zeolites have shown that N-alkylation is the predominant reaction, with N-ethylaniline being the major product[2].

Experimental Workflow for Gas-Phase Alkylation:

Caption: Workflow for gas-phase N-alkylation of aniline with ethanol.

Synthesis from Aniline Hydrochloride and Ethanol

A classic laboratory-scale preparation involves the reaction of aniline hydrochloride with ethanol under pressure. This method provides a good yield of N,N-diethylaniline.

Experimental Protocol:

Dried aniline hydrochloride (130 g) and 95% ethanol (140 g) are heated in an enameled autoclave at 180°C for 8 hours[3]. After cooling, the contents are transferred to a round-bottomed flask, and the excess alcohol and any formed ethyl ether are distilled off[3]. The remaining mixture of mono- and diethylaniline is treated with 110 g of a 30% caustic soda solution[3]. To separate the monoethylaniline, 40 g of p-toluenesulfonyl chloride is added, which reacts to form a non-volatile derivative[3]. The N,N-diethylaniline is then isolated by steam distillation. The distillate is saturated with common salt, and the N,N-diethylaniline is separated and further purified by distillation, collecting the fraction boiling at 217°C[3]. This method can achieve a theoretical yield of 80%[3].

Reductive Amination of Aniline with Acetaldehyde (B116499)

Reductive amination is a versatile method for the formation of C-N bonds and can be employed for the synthesis of N,N-diethylaniline from aniline and acetaldehyde. This two-step, one-pot process involves the initial formation of an enamine/imine intermediate, followed by its in-situ reduction.

Reductive Amination using Sodium Triacetoxyborohydride (B8407120)

A mild and selective method for reductive amination involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

Experimental Protocol:

To a solution of aniline (1 equivalent) in a suitable solvent like dichloromethane (B109758), acetaldehyde (2.2 equivalents) is added. The mixture is stirred for a short period to allow for the formation of the imine intermediate. Subsequently, sodium triacetoxyborohydride (approximately 1.5 equivalents per ethyl group) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours[4]. The reaction is monitored by TLC for completion. The workup involves quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction with dichloromethane[4]. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography[4].

Caption: Logical workflow for reductive amination synthesis.

Catalytic Reductive Amination

Catalytic methods, often employing a metal catalyst and a hydrogen source, provide an alternative for reductive amination.

Experimental Protocol:

A mixture of 2-propanol and water (e.g., 9:1 v/v) is added to a flask containing a catalytic amount of palladium on carbon (Pd/C, e.g., 0.1 equivalents). Ammonium formate (B1220265) (e.g., 10 equivalents) is dissolved in the aqueous portion and added to the flask, and the mixture is stirred to activate the catalyst. Aniline (1 equivalent) and acetaldehyde (2.2 equivalents) are then added, and the reaction is stirred at room temperature for a specified time, typically monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure, and the residue is taken up in a solvent like dichloromethane and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography.

Purification of N,N-Diethylaniline

The final purity of N,N-diethylaniline is crucial for its various applications. Distillation is the primary method for its purification. To remove primary and secondary amine impurities, the crude product can be refluxed with an excess of acetic anhydride, which converts aniline and N-ethylaniline into higher-boiling acetamides. The N,N-diethylaniline can then be separated by fractional distillation[5]. Alternatively, the crude product can be treated with an acid to form the hydrochloride salt, which can be purified by recrystallization. The free base is then regenerated by treatment with a strong base and extracted, dried, and distilled.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis methods of N,N-diethylaniline and related compounds.

Table 1: Alkylation of Aniline with Ethanol

| Method | Catalyst | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |

| Liquid-Phase | Sulfuric Acid | 210-215 | 3-3.3 MPa | 4 h | ~96% (analogous to dimethylaniline synthesis) | |

| Gas-Phase | Niobic Acid | 220-260 | Atmospheric | - | - | [1] |

| Laboratory (from Aniline HCl) | None | 180 | Autoclave | 8 h | 80% | [3] |

Table 2: Reductive Amination of Aniline with Acetaldehyde

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-24 h | Good (protocol for N,3-diethylaniline) | [4] |

| Catalytic | Pd/C, Ammonium Formate | 2-Propanol/Water | Room Temp. | 30 min (for mono-alkylation) | Excellent (protocol for N-ethyl-2,6-diethyl aniline) |

Signaling Pathways and Logical Relationships

The synthesis of N,N-diethylaniline via the alkylation of aniline with ethanol involves a sequential reaction pathway where aniline is first converted to N-ethylaniline, which is then further alkylated to N,N-diethylaniline.

Caption: Sequential ethylation of aniline to N,N-diethylaniline.

References

- 1. N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

In-Depth Technical Guide to 2,4,6-Triethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,4,6-triethylaniline (B3049202). The information is intended for an audience with a technical background in chemistry, pharmacology, and materials science.

Molecular Structure and Identification

2,4,6-Triethylaniline is an aromatic amine characterized by an aniline (B41778) core substituted with three ethyl groups at the 2, 4, and 6 positions of the benzene (B151609) ring. This substitution pattern results in a sterically hindered amine with unique chemical properties.

| Identifier | Value |

| IUPAC Name | 2,4,6-triethylaniline |

| CAS Number | 19779-32-9 |

| Molecular Formula | C12H19N |

| Molecular Weight | 177.29 g/mol |

| SMILES | CCc1cc(CC)c(c(CC)c1)N |

| InChI | InChI=1S/C12H19N/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6,13H2,1-3H3 |

Physicochemical and Spectroscopic Data

2,4,6-Triethylaniline is typically a colorless to pale yellow liquid.[1] Due to its hydrophobic ethyl groups, it exhibits low solubility in water but is soluble in common organic solvents.[1] While extensive experimental data for 2,4,6-triethylaniline is not as widely published as for its methyl analog, the following table summarizes available and predicted data.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| 1H NMR | Spectral data indicates its presence, but specific shifts are not detailed in readily available literature. | [2] |

| 13C NMR | Data not available | |

| IR Spectra | Vapor phase IR spectra are available. | [3] |

| Mass Spectrometry | GC-MS data is available. | [3] |

Experimental Protocols

Synthesis of 2,4,6-Triethylaniline

A documented method for the synthesis of 2,4,6-triethylaniline involves the direct amination of 1,3,5-triethylbenzene (B86046).[2]

Reaction:

1,3,5-triethylbenzene → 2,4,6-triethylaniline

Materials:

-

1,3,5-triethylbenzene

-

N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)hydroxylamine (TsONHBoc)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Petroleum Ether (PE)

-

Ethyl Acetate (B1210297) (EA)

Procedure:

-

In a suitable reaction vessel, dissolve 1,3,5-triethylbenzene (0.2 mmol) and TsONHBoc (0.4 mmol) in 0.5 mL of HFIP.

-

Stir the solution at room temperature for 36 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

-

The final product, 2,4,6-triethylaniline, is obtained as a yellow oil.[2]

The following diagram illustrates the workflow for the synthesis of 2,4,6-triethylaniline.

Applications and Reactions

2,4,6-Triethylaniline serves as a valuable intermediate in several areas of chemical synthesis.

Dye Synthesis

This compound is a precursor in the manufacturing of certain dyes. For instance, it is used in the synthesis of anthraquinone-type solvent dyes.[4] The bulky ethyl groups can influence the final color and properties of the dye.

Ligand Synthesis for Catalysis

The steric hindrance provided by the three ethyl groups makes 2,4,6-triethylaniline a useful building block for bulky ligands in coordination chemistry.[5] These ligands can be used to stabilize metal centers and influence the selectivity of catalytic reactions. For example, chiral N,N'-dioxide ligands with 2,4,6-triethylaniline substituents have been utilized in asymmetric synthesis.[5][6]

Byproduct in Industrial Synthesis

2,4,6-Triethylaniline can be formed as a byproduct in the industrial synthesis of 2,6-diethylaniline (B152787) through the over-alkylation of the aniline ring.[7]

The logical relationship of 2,4,6-triethylaniline's role as a precursor and a byproduct is depicted in the diagram below.

References

An In-depth Technical Guide to the Physical Characteristics of 2,4,6-Triethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical characteristic data for 2,4,6-triethylaniline (B3049202). Due to the limited availability of experimentally determined data for this specific compound, this guide presents computed properties from reputable chemical databases. Furthermore, it offers detailed, generalized experimental protocols for the determination of key physical properties of aromatic amines, which are applicable to compounds like 2,4,6-triethylaniline.

Core Physical Characteristics

2,4,6-Triethylaniline is an aromatic amine with the chemical formula C₁₂H₁₉N.[1] The physical properties of this compound are crucial for its handling, application in synthesis, and for safety considerations in a laboratory and industrial setting.

The following table summarizes the computed physical and chemical properties for 2,4,6-triethylaniline, primarily sourced from the PubChem database.[1] It is important to note that these are predicted values and may differ from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | PubChem[1] |

| Molecular Weight | 177.29 g/mol | PubChem[1] |

| IUPAC Name | 2,4,6-triethylaniline | PubChem[1] |

| CAS Number | 19779-32-9 | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 177.151749610 Da | PubChem[1] |

| Monoisotopic Mass | 177.151749610 Da | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 130 | PubChem[1] |

Experimental Protocols for Physical Characterization

While specific experimental data for 2,4,6-triethylaniline is scarce, the following are detailed, standard methodologies for determining the key physical characteristics of aromatic amines. These protocols are designed to be adaptable by researchers for the characterization of similar compounds.

The melting point is a fundamental physical property that provides an indication of the purity of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid 2,4,6-triethylaniline is finely powdered. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a magnifying lens for observation is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

-

Data Analysis: A sharp melting range (typically less than 1 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of liquid 2,4,6-triethylaniline is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is heated gently.

-

As the liquid boils, the vapor rises into the distillation head, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the stable temperature at which the liquid is actively boiling and condensing in the condenser. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

-

-

Data Analysis: The observed boiling point can be corrected to the standard atmospheric pressure (760 mmHg) using a nomograph or appropriate equations if the measurement is made at a different pressure.

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precise volume), a balance with high precision, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is reweighed (m₂).

-

The pycnometer is then emptied, dried, and filled with the liquid 2,4,6-triethylaniline. It is brought to the same constant temperature in the water bath, and its mass is measured again (m₃).

-

-

Data Analysis: The density of the liquid (ρ_liquid) is calculated using the following formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Method in Various Solvents

-

Sample Preparation: A known amount of 2,4,6-triethylaniline is used.

-

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated (e.g., by vortexing) for a set period.

-

The mixture is visually inspected to see if the solute has completely dissolved.

-

If the solute dissolves, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved).

-

If the initial amount does not dissolve, the mixture can be gently heated to observe the effect of temperature on solubility.

-

-

Data Analysis: The solubility is typically reported qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL) in various solvents at a specified temperature. Common solvents for testing include water, ethanol, acetone, and diethyl ether.

Mandatory Visualization

The following diagram illustrates a generalized synthetic pathway for a 2,4,6-trialkylaniline, which is a common method for producing substituted anilines.

Caption: Generalized synthetic workflow for 2,4,6-trialkylanilines.

References

In-depth Technical Guide: 2,4,6-Triethylaniline (CAS Number: 19779-32-9)

Core Compound Information

2,4,6-Triethylaniline (B3049202) is an aromatic amine with the CAS number 19779-32-9. It is characterized by an aniline (B41778) core substituted with three ethyl groups at the 2, 4, and 6 positions of the benzene (B151609) ring.

Table 1: Physicochemical Properties of 2,4,6-Triethylaniline

| Property | Value | Source |

| CAS Number | 19779-32-9 | N/A |

| Molecular Formula | C₁₂H₁₉N | N/A |

| Molecular Weight | 177.29 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinct amine odor | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| LogP | 3.5372 | [2] |

| PSA | 26.02 Ų | [2] |

| Exact Mass | 177.152 g/mol | [2] |

Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of 2,4,6-triethylaniline are not well-documented in readily accessible scientific literature. General synthetic approaches for substituted anilines typically involve the nitration of the corresponding substituted benzene, followed by the reduction of the nitro group to an amine. A patent for a related process involving the production of 2,6-dialkylanilines mentions 2,4,6-triethylaniline as a component in a reaction mixture, but does not provide a direct synthesis protocol.

Applications in Research and Industry

The primary documented application of 2,4,6-triethylaniline is as an intermediate in chemical synthesis. Its nucleophilic nature makes it a reactant in the production of various organic compounds.

Key Applications:

-

Dyes and Pigments: It serves as a precursor in the manufacturing of certain dyes and pigments.[1]

-

Organic Synthesis: It is used as a building block for more complex organic molecules.[1]

No specific applications in drug development or as a key component in named pharmaceutical compounds were identified in the literature search.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for 2,4,6-triethylaniline. As an aromatic amine, it is generally advised to handle it with care due to the potential for toxicity and carcinogenicity associated with this class of compounds.[1] However, no quantitative data such as LD50 values or detailed studies on its metabolic pathways or interaction with biological signaling pathways were found.

General Safety and Handling:

-

Due to its potential toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

-

Work should be conducted in a well-ventilated area or under a fume hood.

Spectral and Analytical Data

No publicly available NMR, IR, or Mass Spectrometry spectra specifically for 2,4,6-triethylaniline were found during the literature search. For researchers requiring this information, analytical characterization of a purchased sample would be necessary.

Logical Relationships and Workflows

Due to the absence of detailed experimental protocols or descriptions of its use in complex synthetic or biological pathways, no logical workflow or signaling pathway diagrams could be generated. A generalized workflow for the potential synthesis of a derivative from 2,4,6-triethylaniline is presented below as a conceptual illustration.

Caption: Conceptual workflow for a nucleophilic substitution reaction.

Conclusion

While 2,4,6-triethylaniline is a commercially available chemical intermediate, there is a notable lack of comprehensive technical information in the public domain. Researchers and drug development professionals interested in this compound will likely need to perform their own analytical characterization, synthesis optimization, and toxicological assessments. The information provided herein represents the extent of the data that could be retrieved from a thorough search of scientific and chemical databases.

References

A Technical Guide to the Solubility of N,N-Diethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of N,N-Diethylaniline

N,N-diethylaniline is a tertiary amine that is generally soluble in a range of common organic solvents. Its solubility is attributed to its molecular structure, which includes both a non-polar benzene (B151609) ring and a polar tertiary amine group. This allows for favorable interactions with a variety of solvent types.

Quantitative Solubility Data

Precise quantitative solubility data for N,N-diethylaniline across a wide spectrum of organic solvents is limited in publicly accessible databases. However, its solubility in water has been reported as 1 gram in 70 mL at 12 °C.[1][2][3][4]

Qualitative Solubility Summary

The following table summarizes the qualitative solubility of N,N-diethylaniline in common organic solvents based on available information. "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Slightly miscible" or "slightly soluble" suggests limited solubility.

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Water | Water | Slightly Soluble/Slightly Miscible[5][6] |

| Alcohols | Ethanol | Soluble/Slightly Miscible[1][5][6][7][8] |

| Ethers | Diethyl Ether | Soluble/Slightly Miscible[1][6][7][8] |

| Ketones | Acetone | Miscible[3][5] |

| Aromatic Hydrocarbons | Benzene | Soluble[7][8] |

| Halogenated Hydrocarbons | Chloroform | Soluble/Slightly Miscible[1][5][7][8] |

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward approach. This protocol details the steps to determine the solubility of a liquid solute, such as N,N-diethylaniline, in an organic solvent.

Objective

To determine the concentration of a saturated solution of N,N-diethylaniline in a specific organic solvent at a controlled temperature.

Materials

-

N,N-diethylaniline (solute)

-

Organic solvent of interest

-

Conical flask or sealed vials

-

Magnetic stirrer and stir bars

-

Constant temperature bath (e.g., water bath)

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass pipettes and bulbs

-

Pre-weighed evaporating dish or watch glass

-

Drying oven

-

Syringe filter (if necessary for clarification)

Procedure

-

Preparation of a Saturated Solution:

-

Add a known volume of the selected organic solvent to a conical flask.

-

Place the flask in a constant temperature bath set to the desired experimental temperature.

-

Gradually add an excess of N,N-diethylaniline to the solvent while continuously stirring. "Excess" is defined as the point where a separate liquid phase of N,N-diethylaniline is observed and does not dissolve with further stirring.

-

Allow the mixture to stir for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Turn off the stirrer and allow any undissolved N,N-diethylaniline to settle.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed evaporating dish. Avoid transferring any of the undissolved solute. If necessary, use a syringe filter to ensure the collected sample is free of undissolved droplets.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the aliquot of the saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. The evaporation temperature should be kept low enough to prevent any loss of the less volatile N,N-diethylaniline.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of N,N-diethylaniline to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved. This final mass represents the mass of the dissolved N,N-diethylaniline.

-

Calculation of Solubility

-

Mass of the solvent:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

-

Mass of the solute:

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

-

Solubility:

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

- 1. N,N-Diethylaniline = 99 91-66-7 [sigmaaldrich.com]

- 2. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 3. China N,N-Diethylaniline 91-66-7 professional manufacturer EINECS No.: 202-088-8 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 4. N,N-二乙基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. xcchemico.com [xcchemico.com]

- 6. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. News - N,N-Diethylaniline CASï¼91-66-7 purity:99% Dye intermediates, latex accelerators, pharmaceuticals, pesticides [mit-ivy.com]

Spectroscopic Data of Triethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for triethylaniline, a compound of significant interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for the most common isomer, N,N-diethylaniline, and a representative symmetrically substituted isomer, 2,4,6-triethylaniline.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| N,N-Diethylaniline | CDCl₃ | 1.14 | t | 7.1 | 6H | -CH₃ |

| 3.37 | q | 7.1 | 4H | -CH₂- | ||

| 6.60 - 6.71 | m | - | 3H | Ar-H (ortho, para) | ||

| 7.11 - 7.29 | m | - | 2H | Ar-H (meta) | ||

| N,N,4-Triethylaniline[1] | CDCl₃ | 1.11 | t | 7.1 | 6H | N(CH₂CH₃ )₂ |

| 1.17 | t | 7.6 | 3H | Ar-CH₂CH₃ | ||

| 2.52 | q | 7.6 | 2H | Ar-CH₂ CH₃ | ||

| 3.29 | q | 7.1 | 4H | N(CH₂ CH₃)₂ | ||

| 6.61 | d | 8.7 | 2H | Ar-H (ortho to N) | ||

| 7.03 | d | 8.7 | 2H | Ar-H (meta to N) |

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers

| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |

| N,N-Diethylaniline | CDCl₃ | 12.6 | -CH₃ |

| 44.3 | -CH₂- | ||

| 112.0 | Ar-C (ortho) | ||

| 115.7 | Ar-C (para) | ||

| 129.2 | Ar-C (meta) | ||

| 147.7 | Ar-C (ipso, attached to N) | ||

| 2,4,6-Trimethylaniline | CDCl₃ | 18.1 | 4-CH₃ |

| 18.5 | 2,6-CH₃ | ||

| 122.2 | C-4 | ||

| 128.9 | C-3, C-5 | ||

| 130.0 | C-2, C-6 | ||

| 141.6 | C-1 |

Experimental Protocols

The following are detailed methodologies for acquiring NMR spectra of this compound derivatives.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of Experimental Workflow

References

triethylaniline reaction mechanisms

An In-depth Technical Guide on the Core Reaction Mechanisms of N,N-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylaniline is a tertiary aromatic amine that serves as a versatile intermediate and catalyst in organic synthesis. Its reactivity is primarily dictated by the electron-donating N,N-diethylamino group, which strongly activates the aromatic ring towards electrophilic attack and also participates in various other transformations. This guide provides a detailed examination of the core reaction mechanisms of N,N-diethylaniline, including electrophilic aromatic substitution, the Vilsmeier-Haack reaction, and oxidation. The content is tailored for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to support practical applications.

Electrophilic Aromatic Substitution

The N,N-diethylamino group is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, significantly increasing its nucleophilicity.[1] This high reactivity, however, can sometimes lead to challenges such as polysubstitution.

General Mechanism

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

-

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the rate-determining step.[2]

-

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product.[2]

Caption: General mechanism of electrophilic aromatic substitution.

Halogenation (Bromination)

Due to the high activation of the ring, the bromination of N,N-diethylaniline is rapid and can lead to polysubstitution. To achieve selective monobromination, milder brominating agents like N-bromosuccinimide (NBS) or careful control of reaction conditions with elemental bromine are necessary.[3] The substitution occurs predominantly at the para-position. If the para-position is blocked, substitution will occur at the ortho-position.[3]

Quantitative Data: Bromination of N,N-Dialkylanilines

| Substrate | Brominating Agent | Solvent | Product | Yield (%) | Reference |

| N,N-Dimethylaniline | Br₂ | Dichloromethane (B109758) | p-Bromo-N,N-dimethylaniline | 56.8 | [4] |

| N,N-Dimethylaniline N-oxide | Thionyl bromide | Tetrahydrofuran | 4-Bromo-N,N-dimethylaniline | 55 | [5] |

Experimental Protocol: Monobromination of N,N-Diethylaniline using NBS (Adapted)

This protocol is adapted from general procedures for the selective monobromination of activated anilines.[6]

-

Preparation: Dissolve N,N-diethylaniline (1 equivalent) in acetonitrile (B52724) or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Bromination of N,N-diethylaniline.

Nitration

The nitration of N,N-diethylaniline is highly sensitive to reaction conditions. Using a standard nitrating mixture of concentrated nitric acid and sulfuric acid, the strongly acidic environment protonates the nitrogen atom of the diethylamino group. The resulting anilinium ion, -N⁺HEt₂, is a powerful deactivating, meta-directing group.[7][8] This leads to the formation of the meta-nitro product, a stark contrast to the typical directing effect of the amino group.[7]

To achieve para-nitration, the high reactivity of the amino group must be moderated by using a protecting group, such as an acetyl group, though this is more common for primary and secondary anilines. For tertiary anilines, alternative nitrating agents or conditions that are less acidic may be required to favor para-substitution.

Experimental Protocol: m-Nitration of N,N-Dimethylaniline (Adaptable for N,N-Diethylaniline)

This protocol is based on the synthesis of m-nitrodimethylaniline.[9]

-

Preparation: In a three-necked flask, add concentrated sulfuric acid and cool in an ice bath. Slowly add N,N-diethylaniline while keeping the temperature below 25 °C. Continue cooling to 5 °C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid, with cooling.

-

Reaction: Add the nitrating mixture dropwise to the N,N-diethylaniline sulfate solution, maintaining the temperature between 5 and 10 °C. Stir for 1 hour after addition.

-

Work-up: Pour the reaction mixture into a large volume of ice and water.

-

Neutralization: Carefully neutralize the solution with concentrated ammonium (B1175870) hydroxide, keeping the temperature below 25 °C, until the mixture is basic.

-

Isolation: Collect the precipitated crude product by filtration and wash with water. The product can be further purified by recrystallization.

Caption: Nitration of N,N-diethylaniline in strong acid.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[10] N,N-diethylaniline readily undergoes this reaction to produce p-diethylaminobenzaldehyde. The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]

Reaction Mechanism

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12]

-

Electrophilic Attack: The activated aromatic ring of N,N-diethylaniline attacks the Vilsmeier reagent, primarily at the para-position, to form a new C-C bond.[11]

-

Hydrolysis: The resulting iminium ion is hydrolyzed during aqueous work-up to yield the final aldehyde product.[11]

Quantitative Data: Vilsmeier-Haack Reaction of N,N-Dimethylaniline

| Substrate | Reagents | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N,N-Dimethylaniline | POCl₃, DMF | 1 : 1 : 3.6 | 0-5 (reagent formation), then steam bath | 2 | 80-84 | [10] |

Experimental Protocol: Synthesis of p-Dimethylaminobenzaldehyde (Adaptable for N,N-Diethylaniline)

This protocol is adapted from a procedure for N,N-dimethylaniline.[10][13]

-

Vilsmeier Reagent Formation: In a three-necked flask, cool DMF in an ice bath. Add POCl₃ dropwise with stirring.

-

Addition of Aniline: Once the exotherm from reagent formation has subsided, add N,N-diethylaniline dropwise with stirring.

-

Reaction: Heat the mixture on a steam bath for 2 hours.

-

Work-up: Cool the reaction mixture and pour it over crushed ice.

-

Neutralization and Isolation: Neutralize the solution to pH 6-8 with a saturated aqueous solution of sodium acetate. The product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and air-dry. The product is often pure enough for most uses, but can be recrystallized if needed.

References

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. prezi.com [prezi.com]

- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Basicity of Triethylaniline versus Triethylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the basicity of aliphatic and aromatic amines, with a specific focus on triethylamine (B128534) and N,N-diethylaniline (a triethylaniline). A comprehensive understanding of the basicity of these compounds is critical in various applications, including organic synthesis, catalysis, and the development of pharmaceutical agents, where pH-dependent interactions can significantly influence efficacy and bioavailability.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The following table summarizes the key basicity data for triethylamine and N,N-diethylaniline.

| Compound | Structure | Functional Class | pKa of Conjugate Acid | Reference |

| Triethylamine | N(CH₂CH₃)₃ | Aliphatic Amine | 10.75 | [1] |

| N,N-Diethylaniline | C₆H₅N(CH₂CH₃)₂ | Aromatic Amine | 6.57 - 6.61 | [1][2][3] |

The Underlying Principles of Basicity

The significant difference in basicity between triethylamine and N,N-diethylaniline can be attributed to the electronic effects stemming from their distinct molecular structures.

Inductive Effect in Triethylamine

In triethylamine, the nitrogen atom is bonded to three ethyl groups. These alkyl groups are electron-donating and exert a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair of electrons more available to accept a proton. Consequently, triethylamine is a relatively strong base.

Resonance Effect in N,N-Diethylaniline

In contrast, the nitrogen atom in N,N-diethylaniline is directly attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system through resonance. This delocalization distributes the electron density over the entire aromatic ring, reducing its availability on the nitrogen atom for protonation. This resonance effect is the primary reason for the significantly lower basicity of N,N-diethylaniline compared to triethylamine.

The following diagram illustrates the structural factors influencing the basicity of triethylamine and N,N-diethylaniline.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of amines. The following protocol provides a detailed methodology for this experiment.

Materials and Equipment

-

Reagents:

-

Amine sample (Triethylamine or N,N-Diethylaniline)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH buffer solutions for calibration (e.g., pH 4.0, 7.0, and 10.0)

-

Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength

-

-

Equipment:

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (e.g., 50 mL)

-

Beaker (e.g., 250 mL)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Experimental Workflow

The following diagram outlines the experimental workflow for the potentiometric titration of an amine.

Detailed Protocol

-

Preparation of the Amine Solution:

-

Accurately weigh a known amount of the amine sample.

-

Dissolve the sample in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M). For amines with low water solubility, a co-solvent such as ethanol (B145695) may be used.

-

Add a specific volume of 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the amine.

-

-

Titration Procedure:

-

Place a known volume of the prepared amine solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution at a constant rate.

-

Fill the burette with the standardized HCl solution and record the initial volume.

-

Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first or second derivative of the titration curve.

-

The volume of titrant at the half-equivalence point is half the volume of titrant required to reach the equivalence point.

-

The pKa of the amine's conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

Conclusion

The basicity of triethylamine is significantly greater than that of N,N-diethylaniline, a fact that is quantitatively supported by their respective pKa values. This difference is primarily due to the electron-donating inductive effect of the ethyl groups in triethylamine and the electron-withdrawing resonance effect of the aromatic ring in N,N-diethylaniline. The experimental determination of these pKa values can be accurately achieved through potentiometric titration, a fundamental technique for characterizing the acid-base properties of molecules in drug development and chemical research.

References

Navigating the Risks: A Technical Guide to the Safe Handling of N,N-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylaniline, a substituted aniline (B41778) derivative, is a crucial reagent and intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its utility in research and development is significant; however, its handling demands a thorough understanding of its toxicological profile and associated hazards. This guide provides a comprehensive overview of the safety and handling precautions for N,N-diethylaniline, offering detailed data, experimental protocols, and clear visual aids to ensure a safe laboratory environment.

Physicochemical and Toxicological Profile

A clear understanding of the inherent properties of N,N-diethylaniline is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties of N,N-Diethylaniline

| Property | Value | Reference |

| CAS Number | 91-66-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [2][3] |

| Molar Mass | 149.2 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [4][5] |

| Odor | Fishlike | [4][5] |

| Melting Point | -38 °C | [6] |

| Boiling Point | 217 °C | [6] |

| Flash Point | 85 °C (185 °F) (Closed Cup) | [7] |

| Density | 0.938 g/mL at 25 °C | [6] |

| Water Solubility | 14 g/L at 12 °C | [6] |

| Vapor Pressure | 1 mm Hg at 49.7 °C | [6] |

| Autoignition Temperature | 332 °C (629.6 °F) | [7] |

Table 2: Toxicological Data for N,N-Diethylaniline

| Parameter | Value | Species | Reference |

| LD50 Oral | 610 mg/kg | Rabbit | [6] |

| LD50 Dermal | > 5000 mg/kg | Rat | [6] |

| Acute Toxicity (Oral) | 100 mg/kg (ATE) | [2] | |

| Acute Toxicity (Dermal) | 300 mg/kg (ATE) | [2] | |

| Acute Toxicity (Inhalation) | 3 mg/L/4h (ATE, vapour) | [2] |

Hazard Identification: N,N-Diethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][3][8] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[1][3] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin).[3][4][6] The onset of symptoms may be delayed for 2 to 4 hours or longer.[3][4][6]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls

-

Ventilation: All work with N,N-diethylaniline should be conducted in a well-ventilated area.[1][8] The use of a chemical fume hood is strongly recommended to control the generation of vapors.[9][10]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE selection workflow for handling N,N-diethylaniline.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to preventing accidental exposure and ensuring laboratory safety.

Handling

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3][8]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Do not eat, drink, or smoke in areas where N,N-diethylaniline is handled.[1][8]

-

Keep away from sources of ignition as the material is combustible.[7][9] Take measures to prevent the buildup of electrostatic charge.[3]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1][3]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[1][9]

-

Incompatible materials to avoid include strong oxidizing agents and strong acids.[6][10]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken upon exposure to N,N-diethylaniline.

Caption: Immediate first aid procedures for N,N-diethylaniline exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Hazardous Combustion Products: In case of fire, toxic fumes of carbon oxides and nitrogen oxides may be released.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[1] Wear appropriate personal protective equipment, including respiratory protection.[3] Ensure adequate ventilation.[3][9] Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3][9]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite).[8][12] Collect the absorbed material and place it in a suitable, closed container for disposal.[3][8]

Disposal Considerations

Dispose of N,N-diethylaniline and its containers in accordance with local, regional, and national regulations. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it with household waste or allow it to reach the sewage system.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle N,N-diethylaniline, mitigating the risks associated with its use and fostering a secure and productive research environment.

References

- 1. lobachemie.com [lobachemie.com]

- 2. carlroth.com [carlroth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 91-66-7 Name: N,N-diethylaniline [xixisys.com]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Discovery and Enduring Legacy of N,N-Diethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylaniline (C₁₀H₁₅N), a tertiary aromatic amine, has played a pivotal role in the advancement of synthetic organic chemistry, particularly in the development of synthetic dyes and as a versatile intermediate in the pharmaceutical and polymer industries. This in-depth technical guide explores the discovery and history of N,N-diethylaniline, providing a detailed account of its synthesis, properties, and the key experimental protocols that have defined its production over the centuries.

Discovery and Historical Context

The discovery of N,N-diethylaniline is intrinsically linked to the groundbreaking work of the German chemist August Wilhelm von Hofmann in the mid-19th century.[1][2][3] Hofmann's extensive research on the nature of amines and their relationship to ammonia (B1221849) laid the foundation for the synthesis of a vast array of new organic compounds.[1][2]

In a seminal paper published in 1851, "Researches into the Molecular Constitution of the Organic Bases," Hofmann detailed his experiments on the reaction of alkyl halides with ammonia.[4] He successfully synthesized ethylamine, diethylamine, triethylamine, and tetraethylammonium (B1195904) compounds by treating ammonia with ethyl iodide.[1] This work established a general method for the alkylation of amines, a cornerstone of synthetic organic chemistry. While this publication focused on the ethyl derivatives of ammonia, the principles laid out directly apply to the synthesis of N,N-diethylaniline from aniline (B41778) and an ethyl halide. Based on his extensive work on aniline and the ethylation of amines, Hofmann is credited with the first synthesis of N,N-diethylaniline. His investigations into the reactions of aniline were a crucial precursor to the burgeoning synthetic dye industry.[1][3]

Physicochemical Properties of N,N-Diethylaniline

A comprehensive understanding of the physical and chemical properties of N,N-diethylaniline is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 149.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |

| Odor | Fish-like | --INVALID-LINK-- |

| Melting Point | -38 °C | --INVALID-LINK-- |

| Boiling Point | 217 °C | --INVALID-LINK-- |

| Density | 0.938 g/mL at 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 1 mmHg at 49.7 °C | --INVALID-LINK-- |

| Solubility in water | 0.13 g/L | --INVALID-LINK-- |

| Refractive Index | 1.542 (at 20 °C) | --INVALID-LINK-- |

| Flash Point | 83 °C | --INVALID-LINK-- |

| pKa (of conjugate acid) | 6.57 | --INVALID-LINK-- |

Experimental Protocols for the Synthesis of N,N-Diethylaniline

The synthesis of N,N-diethylaniline has evolved from early high-pressure methods to more refined modern techniques. This section provides detailed methodologies for both a historical and a contemporary synthesis.

Historical Synthesis: Heating Aniline Hydrochloride with Alcohol (1937)

This method, representative of early 20th-century industrial processes, involves the reaction of aniline hydrochloride with ethanol (B145695) under high pressure.

Materials:

-

Aniline hydrochloride (dried)

-

95% Ethanol

-

30% Caustic soda solution (Sodium hydroxide)

-

p-Toluene sulphonic chloride

-

Common salt (Sodium chloride)

Procedure:

-

130 g of dried aniline hydrochloride and 140 g of 95% ethanol are heated in an enameled autoclave at 180 °C for 8 hours.

-

After cooling, the contents of the autoclave are transferred to a round-bottomed flask.

-

The ethanol and any formed ethyl ether are distilled off.

-

The residual mixture, containing mono- and diethylaniline, is treated with 110 g of 30% caustic soda solution.

-

The product is stirred at room temperature with 40 g of p-toluene sulphonic chloride. This reagent reacts with the monoethylaniline to form a non-volatile derivative.

-

The N,N-diethylaniline is then steam distilled from the mixture.

-

The N,N-diethylaniline is salted out of the distillate using common salt.

-

Finally, the pure N,N-diethylaniline is obtained by distillation, collecting the fraction boiling at 217 °C.

Yield: Approximately 80% of the theoretical yield.

Modern Synthesis: Reductive Amination of Aniline with Acetaldehyde (B116499)

This contemporary method offers a more selective and milder route to N,N-diethylaniline.

Materials:

-

Aniline

-

Acetaldehyde

-

Palladium on carbon (Pd/C) catalyst

-

2-Propanol

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Cyclohexane (for chromatography)

Procedure:

-

To a flask containing Pd/C (0.5 mmol), add a mixture of 2-propanol (90 ml).

-

Dissolve ammonium formate (50 mmol) in water (10 ml) and transfer it to the flask. Stir the reaction mixture for 5 minutes to activate the catalyst.

-

Add 2,6-diethyl aniline (a substituted aniline, for illustrative purposes of the general method) (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture and stir for 30 minutes at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the Pd/C catalyst off on celite and remove the solvent under reduced pressure at 45-50°C.

-

Dilute the reaction mixture with dichloromethane and wash with a brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Distill the organic layer under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of Ethyl Acetate/Cyclohexane.

Key Reaction Pathway: Synthesis of Brilliant Green

N,N-diethylaniline is a crucial precursor in the synthesis of various triarylmethane dyes. The synthesis of Brilliant Green is a classic example of its application.

Caption: Synthesis of Brilliant Green from N,N-diethylaniline and benzaldehyde.

Experimental Workflow: Historical Synthesis

The following diagram illustrates the logical workflow for the historical synthesis of N,N-diethylaniline.

Caption: Workflow for the historical synthesis of N,N-diethylaniline.

Conclusion

From its discovery in the mid-19th century by August Wilhelm von Hofmann to its modern applications, N,N-diethylaniline has remained a compound of significant industrial and academic importance. Its history is a testament to the foundational principles of organic synthesis and its evolution towards more efficient and selective methodologies. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and properties of this versatile molecule is indispensable for future innovation.

References

Methodological & Application

Triethylaniline (N,N-Diethylaniline) as a Non-Nucleophilic Base in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylaniline, a tertiary aromatic amine, serves as a moderately strong, sterically hindered non-nucleophilic base in a variety of organic transformations. Its primary function in organic synthesis is to act as an acid scavenger, neutralizing acidic byproducts generated during a reaction without participating in nucleophilic side reactions. The steric bulk provided by the two ethyl groups on the nitrogen atom, in conjunction with the phenyl ring, sufficiently shields the nitrogen's lone pair of electrons, rendering it a poor nucleophile. This characteristic is particularly advantageous in reactions where sensitive functional groups are present or where nucleophilic catalysis would lead to undesired products. This document provides detailed application notes and protocols for the use of N,N-diethylaniline in key organic reactions.

Key Applications

N,N-Diethylaniline is primarily utilized in reactions that produce strong acids as byproducts, such as HCl or HBr. Its role as an acid scavenger is crucial in preventing acid-catalyzed side reactions or decomposition of starting materials and products.

Acylation Reactions (Acid Scavenger)

In acylation reactions involving acyl chlorides or anhydrides, N,N-diethylaniline is an effective base for neutralizing the liberated hydrochloric or carboxylic acid. This prevents the protonation of the amine substrate, which would render it unreactive.

Logical Workflow for N-Acylation using N,N-Diethylaniline

Caption: Workflow for N-acylation using N,N-diethylaniline as an acid scavenger.

Experimental Protocol: N-Acylation of an Aniline (B41778) using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of a primary aniline using acetyl chloride, with N,N-diethylaniline serving as the HCl scavenger.[1]

Materials:

-

Aniline (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

N,N-Diethylaniline (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add N,N-diethylaniline (1.2 eq) to the solution and stir for 5 minutes.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

-

If necessary, purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for Acylation Reactions

| Amine Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Mydecamycin | Acetyl Chloride | N,N-Diethylaniline | Not specified | Not specified | High (implied) | [1] |

Note: The patent primarily focuses on the recovery of N,N-diethylaniline hydrochloride, implying its successful use as an acid scavenger in the acylation step with high efficiency.

Dehydrohalogenation Reactions

N,N-Diethylaniline can be employed to promote elimination reactions of alkyl halides to form alkenes. Its non-nucleophilic character is critical to favor the E2 elimination pathway over the competing SN2 substitution reaction, particularly with primary and secondary halides.

Logical Workflow for Dehydrohalogenation

Caption: General workflow for dehydrohalogenation using N,N-diethylaniline.

Experimental Protocol: Synthesis of a Styrene (B11656) Derivative

This protocol is a general representation for the synthesis of substituted styrenes from N-acyl-β-phenethylamines, where a base is used to facilitate the elimination. While specific examples using N,N-diethylaniline are not abundant in the literature, its properties make it a suitable candidate for this transformation.[2]

Materials:

-

N-acyl-β-phenethylamine derivative (1.0 eq)

-

N,N-Diethylaniline (as solvent and base)

-

Inhibitor for polymerization (e.g., hydroquinone)

Equipment:

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped for distillation, place the N-acyl-β-phenethylamine derivative and N,N-diethylaniline. A small amount of a polymerization inhibitor can be added.

-

Reaction: Heat the mixture to a temperature of 160-200 °C.

-

Product Isolation: The styrene derivative formed is continuously removed from the reaction mixture by distillation as it is formed.

-

Purification: The collected distillate can be further purified if necessary, for example, by vacuum redistillation.

Quantitative Data for Elimination Reactions

Conclusion

N,N-Diethylaniline is a valuable non-nucleophilic base for specific applications in organic synthesis, particularly as an acid scavenger in acylation reactions. While its use in other classical base-mediated reactions like dehydrohalogenations, Heck, and Horner-Wadsworth-Emmons reactions is less documented in favor of stronger or more specialized bases, its properties make it a viable option, especially when mild basic conditions and the absence of nucleophilicity are required. The protocols provided herein serve as a guideline for the application of N,N-diethylaniline, and researchers are encouraged to optimize conditions for their specific substrates.

References

The Versatile Role of Triethylaniline in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A critical component of these reactions is the choice of base, which plays a crucial role in the catalytic cycle. Triethylaniline, and its close analog triethylamine, have emerged as highly effective organic bases in a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Beyond its role as a proton scavenger, this compound can also function as a sacrificial electron donor in photoredox-mediated palladium catalysis. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in these key transformations.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere to prevent the deactivation of the catalyst.

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] Triethylamine is a commonly used base in this reaction to neutralize the hydrogen halide generated during the catalytic cycle.[1][2]

Catalytic Cycle of the Heck Reaction

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and regeneration of the Pd(0) catalyst by the base.[2][3]

References

Application of N,N-Diethylaniline as a Catalyst in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylaniline (DEA), a tertiary aromatic amine, serves as a potent accelerator in free-radical polymerization. It is most commonly employed in the ambient temperature curing of unsaturated polyester (B1180765) (UP) and vinyl ester (VE) resins, typically in conjunction with a peroxide initiator such as benzoyl peroxide (BPO). In these systems, DEA facilitates the decomposition of the peroxide at room temperature, thereby generating the free radicals necessary to initiate the polymerization chain reaction. This note details the applications, mechanisms, and protocols for utilizing N,N-diethylaniline as a polymerization catalyst, with a focus on resin curing and its potential role in dental composites.

Principle of Catalysis

In the context of free-radical polymerization, N,N-diethylaniline is not a catalyst in the strictest sense but rather an accelerator or co-promoter. Its primary function is to induce the decomposition of a peroxide initiator at temperatures where the initiator would otherwise be stable. The mechanism involves a redox reaction between the tertiary amine (DEA) and the peroxide (e.g., BPO). The nitrogen atom of DEA donates an electron to the peroxide, leading to the cleavage of the weak oxygen-oxygen bond and the formation of a benzoyloxy radical and a cation-radical of the amine. The benzoyloxy radical can then initiate the polymerization of the monomer (e.g., styrene (B11656) in a polyester resin).

Applications

Curing of Unsaturated Polyester and Vinyl Ester Resins

The most widespread application of N,N-diethylaniline in polymerization is as an accelerator for the room temperature curing of unsaturated polyester and vinyl ester resins. These resins are commonly used in the production of composites, coatings, and adhesives. The curing process transforms the liquid resin into a solid, cross-linked thermoset. The combination of DEA with benzoyl peroxide provides a robust curing system that is also effective at low temperatures.[1][2] By adjusting the concentration of DEA, the gel time and curing speed can be controlled to suit the specific application requirements.[1] N,N-diethylaniline is considered a low-reactive amine accelerator that provides a moderate gel time.[1]

Dental Resins and Composites

In the field of dental materials, tertiary amines are crucial components of the initiator system for the photopolymerization of methacrylate-based resins.[3] While N,N-dimethylaniline (DMA) and its derivatives are more commonly cited, the fundamental principle of action is similar for other tertiary amines like DEA. In these systems, a photoinitiator, such as camphorquinone (B77051) (CQ), absorbs light from a dental curing unit and enters an excited state. The excited photoinitiator then interacts with the tertiary amine co-initiator, which acts as an electron donor to generate free radicals that initiate the polymerization of the methacrylate (B99206) monomers.[3]

Data Presentation

The following tables summarize the effect of N,N-diethylaniline concentration on the curing characteristics of vinyl ester resins at various temperatures.

Table 1: Typical Formulations for Curing Vinyl Ester Resin (VER) at Different Temperatures to Achieve a Gel Time of 15 ± 5 minutes.[4]

| Curing Temperature (°C) | MEKP (phr)* | Cobalt (12%) (phr) | 2,4-Pentanedione (phr) | N,N-Diethylaniline (phr) |

| 15 | 1.5 | 0.15 | - | 0.6 |

| 20 | 1.5 | 0.15 | - | - |

| 25 | 1.0 | 0.10 | - | - |

| 30 | 1.0 | 0.025 | - | - |

| 35 | 1.0 | 0.025 | 0.01 | - |

Table 2: Typical Formulations for Curing Vinyl Ester Resin (VER) at Different Temperatures to Achieve a Gel Time of 30 ± 10 minutes.[4]

| Curing Temperature (°C) | MEKP (phr)* | Cobalt (12%) (phr) | 2,4-Pentanedione (phr) | N,N-Diethylaniline (phr) |

| 15 | 1.5 | 0.10 | - | - |

| 20 | 1.0 | 0.05 | - | - |

| 25 | 1.0 | 0.025 | - | - |

| 30 | 1.0 | 0.025 | 0.015 | - |

| 35 | 1.0 | 0.025 | 0.03 | - |

Table 3: Typical Formulations for Curing Vinyl Ester Resin (VER) at Different Temperatures to Achieve a Gel Time of 60 ± 15 minutes.[4]

| Curing Temperature (°C) | MEKP (phr)* | Cobalt (12%) (phr) | 2,4-Pentanedione (phr) | N,N-Diethylaniline (phr) |

| 15 | 1.5 | 0.025 | - | - |

| 20 | 1.0 | 0.05 | 0.02 | - |

| 25 | 1.0 | 0.025 | 0.015 | - |

| 30 | 1.0 | 0.025 | 0.035 | - |

| 35 | 1.0 | 0.025 | 0.06 | - |

*phr = parts per hundred parts of resin

Experimental Protocols

Protocol 1: Ambient Temperature Curing of Unsaturated Polyester Resin

Objective: To prepare a cured unsaturated polyester resin sample using a benzoyl peroxide/N,N-diethylaniline initiator system.

Materials:

-

Unsaturated polyester resin (containing styrene monomer)

-

Benzoyl peroxide (BPO), 50% paste in a plasticizer

-

N,N-Diethylaniline (DEA), 10% solution in a suitable solvent (e.g., TXIB)[5]

-

Glass beaker or similar container

-

Stirring rod

-

Mold for casting the sample

-

Thermocouple (for measuring exotherm)

Procedure:

-

Weigh 100 g of the unsaturated polyester resin into a glass beaker.

-

Add the desired amount of N,N-diethylaniline solution to the resin. For example, for a 0.2% concentration of active DEA, add 2 g of the 10% solution.

-

Thoroughly mix the DEA into the resin using the stirring rod until a homogeneous mixture is obtained.

-

Add the desired amount of benzoyl peroxide paste to the resin mixture. For example, for a 1% concentration of active BPO, add 2 g of the 50% paste.

-

Caution: Never mix N,N-diethylaniline and benzoyl peroxide directly together as this can lead to a violent exothermic reaction.[5]

-

Immediately and thoroughly mix the BPO into the resin/DEA mixture for approximately 1-2 minutes.

-